Regiospecificity in Pleconaril Synthesis: Target Compound vs. 5-Methyl-3-(3-hydroxypropyl)isoxazole
The compound's value is defined by its mandatory role as the correct regioisomer in the multi-step synthesis of Pleconaril. The patented synthetic route explicitly uses 3-(3-methylisoxazol-5-yl)-1-propanol (III), which is generated from 3,5-dimethylisoxazole. The 5-(hydroxypropyl) substitution pattern is essential for the final drug's architecture, making the regioisomer 5-Methyl-3-(3-hydroxypropyl)isoxazole a non-viable substitute that would yield a different, inactive compound [1].
| Evidence Dimension | Synthetic Route Compatibility |
|---|---|
| Target Compound Data | Specified as intermediate (III) in the patented synthesis of Pleconaril (CA 153168-05-9) |
| Comparator Or Baseline | 5-Methyl-3-(3-hydroxypropyl)isoxazole (regioisomer) |
| Quantified Difference | Non-compatible; leads to a structurally divergent final product. |
| Conditions | Multi-step organic synthesis of the antiviral drug Pleconaril as described in patent US5464848 and Journal of Medicinal Chemistry (1995). |
Why This Matters
For laboratories replicating the patented synthesis of Pleconaril or its analogs, procuring the correct regioisomer is non-negotiable, as a substitution will cause the entire synthetic route to fail.
- [1] Diana, G.D.; Rudewicz, P.; Pevear, D.C.; et al. Picornavirus inhibitors: Trifluoromethyl substitution provides a global protective effect against hepatic metabolism. J Med Chem 1995, 38, 1355-71; and Drug Synthesis Database summary. View Source
